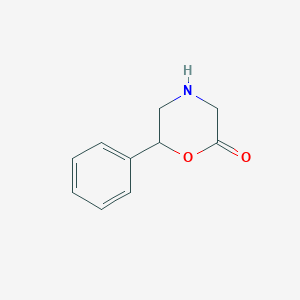

6-Phenylmorpholin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Phenylmorpholin-2-on ist eine stickstoffhaltige heterocyclische Verbindung mit der Summenformel C10H11NO2. Es ist ein Derivat von Morpholin, bei dem das Wasserstoffatom an der 6-Position durch eine Phenylgruppe ersetzt wird. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivität und ihrer Verwendung als synthetisches Zwischenprodukt in der organischen Chemie von großem Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Phenylmorpholin-2-on umfasst typischerweise die Reaktion von N-Phenylmorpholin-2-on mit verschiedenen Reagenzien. Eine gängige Methode beinhaltet die Reaktion mit 4-Nitrophthalimid bei 60 °C, gefolgt von der Reinigung mittels Plattenchromatographie mit Ethylacetat/Hexan als Elutionsmittel . Ein anderer Ansatz beinhaltet die Reaktion von (5S,6R)-4,5-Dimethyl-6-phenylmorpholin-2-on mit Morpholin, wobei die Struktur durch IR- und PMR-Spektroskopie sowie Röntgenstrukturanalyse bestätigt wurde .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 6-Phenylmorpholin-2-on sind so konzipiert, dass sie einfach, umweltfreundlich, kostengünstig und reproduzierbar sind. Diese Methoden beinhalten oft die Verwendung von Metallen mit Erdvorkommen als Katalysatoren, wie z. B. Kupfer(I)-chlorid, in Gegenwart von Essigsäure und molekularem Sauerstoff als einzigem Oxidationsmittel, die unter milden Bedingungen arbeiten .

Chemische Reaktionsanalyse

Arten von Reaktionen: 6-Phenylmorpholin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Kreuzdehydrierungskupplung (CDC) unter Beteiligung von C(sp3)–H-Bindungen, die eine milde, atom- und stufenökonomische, kostengünstige und umweltfreundliche Methode zur Synthese darstellt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von 6-Phenylmorpholin-2-on verwendet werden, umfassen Kupfer(I)-chlorid, Essigsäure und molekularen Sauerstoff. Diese Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um hohe Ausbeuten der gewünschten Produkte zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von 6-Phenylmorpholin-2-on gebildet werden, umfassen verschiedene C–N-gekuppelte Produkte, die potenziell biologisch aktiv sind und geeignete Substrate für funktionalisierte Polymere wie Poly(β-aminoester) oder sogar für PROTACs sein könnten .

Wissenschaftliche Forschungsanwendungen

6-Phenylmorpholin-2-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter seine Verwendung in Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als nützliches synthetisches Zwischenprodukt zur Herstellung verschiedener biologisch aktiver Substanzen . In Biologie und Medizin wird es auf seine potenzielle biologische Aktivität und seine Rolle bei der Synthese modifizierter Aminosäuren und Peptide untersucht, die für die pharmazeutische Industrie von großem Interesse sind . In der Industrie wird es zur Herstellung funktionalisierter Polymere und anderer fortschrittlicher Materialien verwendet .

Wirkmechanismus

Der Wirkmechanismus von 6-Phenylmorpholin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Obwohl detaillierte Studien zu seinem genauen Mechanismus begrenzt sind, ist bekannt, dass es an verschiedenen chemischen Reaktionen beteiligt ist, die zur Bildung biologisch aktiver Verbindungen führen . Diese Reaktionen beinhalten oft die Bildung von C–N-Bindungen und die Funktionalisierung von C–H-Bindungen, die für seine biologische Aktivität entscheidend sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylmorpholin-2-one typically involves the reaction of N-phenyl morpholine-2-one with various reagents. One common method includes the reaction with 4-nitrophthalimide at 60°C, followed by purification using plate chromatography with ethyl acetate/hexane as the eluent . Another approach involves the interaction of (5S,6R)-4,5-dimethyl-6-phenylmorpholin-2-one with morpholine, with the structure confirmed by IR and PMR spectroscopies and x-ray structural analysis .

Industrial Production Methods: Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, and reproducible. These methods often involve the use of earth-abundant metal catalysts, such as copper (I) chloride, in the presence of acetic acid and molecular oxygen as the sole oxidant, operating under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Phenylmorpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the cross-dehydrogenative coupling (CDC) involving C(sp3)–H bonds, which is a mild, atom- and step-economical, cost-efficient, and environmentally friendly way of undergoing synthesis .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper (I) chloride, acetic acid, and molecular oxygen. These reactions are typically performed under mild conditions to achieve high yields of the desired products .

Major Products Formed: The major products formed from the reactions of this compound include various C–N coupled products, which are potentially biologically active and may be suitable substrates for functionalized polymers, such as poly(β-aminoesters) or even for PROTACs .

Wissenschaftliche Forschungsanwendungen

6-Phenylmorpholin-2-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a useful synthetic intermediate for the preparation of various biologically active substances . In biology and medicine, it is studied for its potential biological activity and its role in the synthesis of modified amino acids and peptides, which are of prime interest for the pharmaceutical industry . In industry, it is used in the production of functionalized polymers and other advanced materials .

Wirkmechanismus

6-Phenylmorpholin-2-one can be compared with other similar compounds, such as 4,5-dimethyl-6-phenylmorpholin-2-one and 3-(6-nitro-1,3-dioxo-indolin-2-yl)-4-phenylmorpholin-2-one . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to undergo regioselective functionalization in an easy, atom-efficient, and environmentally friendly manner .

Vergleich Mit ähnlichen Verbindungen

6-Phenylmorpholin-2-on kann mit anderen ähnlichen Verbindungen wie 4,5-Dimethyl-6-phenylmorpholin-2-on und 3-(6-Nitro-1,3-dioxo-indolin-2-yl)-4-phenylmorpholin-2-on verglichen werden . Diese Verbindungen teilen ähnliche Strukturmerkmale, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und ihrer Reaktivität. Die Einzigartigkeit von 6-Phenylmorpholin-2-on liegt in seiner Fähigkeit, eine regioselektive Funktionalisierung auf eine einfache, atomeffiziente und umweltfreundliche Weise zu ermöglichen .

Liste ähnlicher Verbindungen:

- 4,5-Dimethyl-6-phenylmorpholin-2-on

- 3-(6-Nitro-1,3-dioxo-indolin-2-yl)-4-phenylmorpholin-2-on

- Morpholinylamid von N®-1-Ephedrinylessigsäure

Eigenschaften

Molekularformel |

C10H11NO2 |

|---|---|

Molekulargewicht |

177.20 g/mol |

IUPAC-Name |

6-phenylmorpholin-2-one |

InChI |

InChI=1S/C10H11NO2/c12-10-7-11-6-9(13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |

InChI-Schlüssel |

RAUHWUKJZXPDMA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC(=O)CN1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)

![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)

![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)

![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)